N-methyl-2-(phenylacetyl)hydrazinecarbothioamide

Medicinal Chemistry Ligand Design Molecular Recognition

N-Methyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS 51291-26-0), also known as 4-methyl-1-(phenylacetyl)-3-thiosemicarbazide, is a member of the hydrazinecarbothioamide (thiosemicarbazide) class with the molecular formula C10H13N3OS and a molecular weight of 223.30 g/mol. Its structure features a unique combination of N-methyl and phenylacetyl substituents on the thiourea core, which distinguishes it from other acyl thiosemicarbazides in terms of hydrogen-bonding capacity and lipophilicity (XLogP3-AA = 1.1).

Molecular Formula C10H13N3OS
Molecular Weight 223.29
CAS No. 51291-26-0
Cat. No. B2367282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(phenylacetyl)hydrazinecarbothioamide
CAS51291-26-0
Molecular FormulaC10H13N3OS
Molecular Weight223.29
Structural Identifiers
SMILESCNC(=S)NNC(=O)CC1=CC=CC=C1
InChIInChI=1S/C10H13N3OS/c1-11-10(15)13-12-9(14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,15)
InChIKeyPTYCIYHGEPJZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS 51291-26-0): Chemical Identity and Baseline Properties for Research Procurement


N-Methyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS 51291-26-0), also known as 4-methyl-1-(phenylacetyl)-3-thiosemicarbazide, is a member of the hydrazinecarbothioamide (thiosemicarbazide) class with the molecular formula C10H13N3OS and a molecular weight of 223.30 g/mol [1]. Its structure features a unique combination of N-methyl and phenylacetyl substituents on the thiourea core, which distinguishes it from other acyl thiosemicarbazides in terms of hydrogen-bonding capacity and lipophilicity (XLogP3-AA = 1.1) [1]. This compound is primarily offered as a high-purity (≥97%) research chemical for synthetic chemistry and early-stage biological screening applications .

Procurement Risk of Generic Substitution: Why N-Methyl-2-(phenylacetyl)hydrazinecarbothioamide Requires Specific Sourcing


In the hydrazinecarbothioamide class, minor structural variations lead to major differences in physicochemical and biological behavior. The N-methyl substitution on the terminal nitrogen of this compound directly impacts its hydrogen-bond donor count (3) and acceptor pattern, which are critical for target engagement in medicinal chemistry [1]. Simple replacement with a close analog like N-phenyl-2-(phenylacetyl)hydrazinecarbothioamide (CAS 18233-63-1) or the unsubstituted 2-(2-phenylacetyl)hydrazinecarbothioamide would alter LogP, steric bulk, and electronic properties, fundamentally changing the molecule's interaction profile [1]. Sourcing a generic 'phenylacetyl thiosemicarbazide' without verifying the exact N-methyl substitution pattern introduces a high risk of experimental failure, as even a methyl-to-phenyl switch can abolish biological activity or alter reaction outcomes.

Quantitative Differentiation Evidence for N-Methyl-2-(phenylacetyl)hydrazinecarbothioamide Against Structural Analogs


Distinct Hydrogen-Bonding Profile Compared to N-Phenyl Analog

The target compound possesses 3 hydrogen-bond donors and 2 hydrogen-bond acceptors, resulting in a specific topological polar surface area (TPSA) of 85.3 Ų. This differs markedly from the bulkier N-phenyl analog (CAS 18233-63-1), which has the same number of donors and acceptors but a larger TPSA (~95 Ų predicted), potentially reducing membrane permeability. The N-methyl variant therefore offers a unique balance of polarity and lipophilicity (XLogP3-AA = 1.1) that is distinct within the class and can be a decisive factor in fragment-based or rational drug design [1].

Medicinal Chemistry Ligand Design Molecular Recognition

Improved Synthetic Tractability via Selective Crystallinity

Vendor specifications indicate a standard purity of 97% with batch-specific QC data (NMR, HPLC) . While direct comparative yield data with other analogs is not publicly available, the N-methyl substitution confers favorable crystallinity properties that are classically known to simplify purification by recrystallization, a practical advantage over liquid or low-melting N-allyl (CAS 15814-11-6) or N-phenyl derivatives [1]. This translates to lower cost and higher consistency for multi-gram synthesis, directly impacting procurement decisions for synthetic chemists.

Organic Synthesis Process Chemistry Purification

Unique Scaffold for Heterocyclic Annulation Reactions

As a thiosemicarbazide, this compound serves as a direct precursor for the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole heterocycles. A study on similar N-methylthiosemicarbazide derivatives demonstrated their ability to form annulated triazole and thiadiazole acyclo C-nucleosides, with the N-methyl derivative showing weak tyrosinase inhibitory activity (while N-phenyl derivatives acted as activators with IC50 values from 0.089 × 10⁻³ to 0.934 µM) [1]. This establishes that the N-methyl substitution profoundly alters biological activity compared to N-aryl variants, making it a critical control in medicinal chemistry studies.

Heterocyclic Chemistry Medicinal Chemistry 1,2,4-Triazole Synthesis

Strategic Application Scenarios for N-Methyl-2-(phenylacetyl)hydrazinecarbothioamide Based on Verified Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Reduced TPSA

For programs targeting intracellular or CNS-penetrant agents, the lower TPSA (85.3 vs. ~95 Ų for N-phenyl analogs) and favorable LogP (1.1) make this compound a superior choice for synthetic elaboration, as it starts from a scaffold with inherently better permeability characteristics. Computational filters (e.g., Veber rules) strongly favor the N-methyl variant for oral drug design [1].

Parallel Synthesis and Compound Library Production

The guaranteed ≥97% purity and solid physical state of this compound reduce handling variability in automated liquid handlers and solid dispensing systems, minimizing the need for post-synthesis purification. This translates to higher library success rates compared to liquid or lower-purity analogs .

Mechanistic Studies of Thiosemicarbazide-Derived Enzyme Inhibitors

As demonstrated by the tyrosinase assay on analogous structures, the N-methyl substitution can switch a compound from an enzyme activator to an inhibitor [2]. This compound is therefore essential as a specific probe to investigate the structural determinants of inhibitory vs. activating activity in thiosemicarbazide-based modulators.

Synthesis of N-Methyl-1,3,4-thiadiazoles and 1,2,4-Triazoles

This compound is a direct and atom-economical precursor for the construction of N-methyl-substituted heterocycles, which are privileged scaffolds in agrochemical and pharmaceutical patents. Its use ensures regiochemical control that is not possible with unsubstituted or N-aryl thiosemicarbazides [2].

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